ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and various functional groups
Scientific Research Applications
Ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, catalysts, or other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the various functional groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the pyridazine ring through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Introduction of the methoxy, carbamoyl, and phenyl groups through substitution reactions.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups or the pyridazine ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxy groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with modified functional groups.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and affecting various biochemical pathways.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Modulating Cellular Processes: Affecting cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-aryl-2-imino-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: A similar compound with slight variations in the functional groups.
2-Methoxyphenyl isocyanate: A related compound with a different core structure but similar functional groups.
Properties
IUPAC Name |
ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-3-32-24(30)23-20(15-22(29)27(26-23)18-10-5-4-6-11-18)33-16-21(28)25-14-13-17-9-7-8-12-19(17)31-2/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISYCJCPVZDILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=CC=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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